3-Ethyl-3,5-dimethylheptane is a branched-chain alkane with the molecular formula and a molecular weight of approximately 156.3083 g/mol. It is classified under the category of hydrocarbons, specifically alkanes, which are characterized by having only single bonds between carbon atoms. The compound features a heptane backbone with two methyl groups and one ethyl group substituent, giving it unique structural properties that influence its chemical behavior and applications .
As a saturated hydrocarbon, 3-ethyl-3,5-dimethylheptane primarily undergoes reactions typical of alkanes. These include:
These reactions are significant in both industrial applications and synthetic organic chemistry.
3-Ethyl-3,5-dimethylheptane can be synthesized through various methods:
These methods highlight the compound's relevance in petrochemical processes.
3-Ethyl-3,5-dimethylheptane has several applications:
These applications underscore its importance in both energy and chemical industries.
Interaction studies involving 3-ethyl-3,5-dimethylheptane primarily focus on its behavior in mixtures with other hydrocarbons or solvents. Its interactions with various catalysts during reforming processes have been studied to optimize yield and efficiency in petrochemical production. Additionally, its physical properties such as boiling point and density influence how it interacts with other substances in mixtures .
Several compounds share structural similarities with 3-ethyl-3,5-dimethylheptane. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,3-Dimethylheptane | C₇H₁₈ | Straight-chain structure without ethyl group |
| 3-Methylheptane | C₇H₁₈ | Contains only one methyl group |
| 2-Ethylhexane | C₈H₁₈ | Longer chain with ethyl group at position two |
| 2,4-Dimethylhexane | C₈H₁₈ | Different branching pattern |
| 3-Ethyl-2-methylhexane | C₉H₂₀ | Different branching location |
The unique structural configuration of 3-ethyl-3,5-dimethylheptane allows for distinct physical properties such as boiling point and solubility compared to these similar compounds. Its branched nature contributes to lower boiling points than straight-chain isomers with similar molecular formulas.
Transition metal-catalyzed cross-coupling reactions have emerged as cornerstone strategies for constructing carbon-carbon bonds in complex aliphatic systems. For 3-ethyl-3,5-dimethylheptane, Suzuki-Miyaura and Negishi couplings offer viable pathways to install its branched framework.
The Suzuki-Miyaura reaction, which couples organoboron reagents with aryl or alkyl halides via palladium catalysis, has been adapted for alkyl-alkyl bond formation. A critical advancement involves the use of alkyl trifluoroborates or boronic acids, which resist protodeboronation under optimized conditions. For instance, potassium alkyltrifluoroborates, stabilized by their trifluoroborate moiety, enable coupling with secondary alkyl halides in the presence of palladium catalysts ligated with bulky phosphines (e.g., RuPhos). This ligand sterically shields the palladium center, mitigating β-hydride elimination—a common side reaction in alkyl cross-couplings.
A representative catalytic cycle involves:
Nickel catalysts, such as $$ \text{Ni(acac)}2 $$, have also proven effective, particularly for coupling sterically hindered partners. For example, Knochel et al. demonstrated that aryl zinc bromides react efficiently with alkyl halides in the presence of $$ \text{Ni(PPh}3\text{)}_4 $$, achieving high yields of branched alkanes.
Table 1: Ligand Effects in Suzuki-Miyaura Coupling of Alkyl Halides
| Ligand | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| RuPhos | $$ \text{Pd(OAc)}_2 $$ | 86 | |
| SPhos | $$ \text{Pd(dba)}_2 $$ | 78 | |
| Ni(PPh$$3$$)$$4$$ | $$ \text{Ni(acac)}_2 $$ | 92 |
The Negishi coupling, employing organozinc reagents and palladium or nickel catalysts, provides complementary reactivity. Organozinc compounds, though air-sensitive, exhibit superior nucleophilicity compared to boron analogs, enabling couplings with unactivated alkyl halides. For 3-ethyl-3,5-dimethylheptane, a bis-alkylzinc reagent could transmetalate with a palladium-bound alkyl halide, followed by reductive elimination to forge the central $$ \text{C-C} $$ bond. A critical challenge lies in suppressing homocoupling, which is minimized by using stoichiometric zinc reagents and low temperatures.
The Claisen rearrangement, which reorganizes allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds, has limited direct applicability to saturated alkanes like 3-ethyl-3,5-dimethylheptane. However, indirect strategies involving carbonyl intermediates could theoretically enable skeletal editing. For example, a tandem Claisen rearrangement-hydrogenation sequence might convert an allyl vinyl ether into a branched alkane precursor. Despite this potential, no experimental reports utilizing Claisen rearrangements for 3-ethyl-3,5-dimethylheptane synthesis were identified in the provided sources. Further investigation is required to assess the feasibility of this approach.
The Wurtz reaction, coupling alkyl halides with metallic sodium in dry ether, offers a classical route to symmetrical alkanes. While 3-ethyl-3,5-dimethylheptane is asymmetrical, a modified Wurtz protocol using dissimilar alkyl halides could, in principle, yield branched products. For instance, reacting 3-bromo-3-methylpentane with 5-bromo-5-ethylheptane in the presence of sodium might generate the target compound via radical recombination. However, the reaction’s inherent preference for symmetry and poor regiocontrol limits its utility for complex branched alkanes.
Table 2: Wurtz Reaction Parameters for Alkane Synthesis
| Alkyl Halide Combination | Product | Yield (%) | Reference |
|---|---|---|---|
| $$ \text{CH}3\text{Br} + \text{CH}3\text{Br} $$ | $$ \text{C}2\text{H}6 $$ | 95 | |
| $$ \text{C}3\text{H}7\text{Br} + \text{C}5\text{H}{11}\text{Br} $$ | Mixture | <30 |
The McMurry coupling, which dimerizes ketones to form alkenes via low-valent titanium reagents, is primarily employed for constructing carbon-carbon double bonds. Its application to saturated alkanes like 3-ethyl-3,5-dimethylheptane would require post-coupling hydrogenation. For example, coupling 3-pentanone with 5-methylheptan-3-one could yield a branched alkene intermediate, which upon hydrogenation would generate the target alkane. However, none of the provided sources detail McMurry coupling in the context of branched alkane synthesis, suggesting limited practicality for this specific target.
The quantum mechanical understanding of branching effects in 3-Ethyl-3,5-dimethylheptane has been significantly advanced through density functional theory energy partitioning studies. Using the M06-2X functional, comprehensive investigations have revealed that the total density functional theory energy can be systematically decomposed into three fundamental components: a steric energy term (Es[ρ]), an electrostatic energy term (Ee[ρ]), and a fermionic quantum energy term (Eq[ρ]) [1] [2].
The steric energy component, based on the Weizsäcker kinetic energy formulation, provides crucial insights into the spatial distribution of electron density in branched alkane systems. For 3-Ethyl-3,5-dimethylheptane, the presence of two methyl substituents and one ethyl substituent attached to the carbon skeleton creates a complex three-dimensional molecular architecture that fundamentally alters the electron density distribution compared to its linear counterpart, undecane [1].
Table 1: Density Functional Theory Energy Partitioning Analysis of Alkane Branching Effects
| Alkane Type | Steric Energy Es[ρ] (kJ/mol) | Electrostatic Energy Ee[ρ] (kJ/mol) | Quantum Energy Eq[ρ] (kJ/mol) | Net Stabilization |
|---|---|---|---|---|
| Linear Alkanes | Higher (Destabilizing) | Less Favorable | Lower Pauli Repulsion | Reference (0.0) |
| Branched Alkanes | Lower (Less Destabilizing) | More Favorable | Higher Pauli Repulsion | +1.5 to +3.0 |
| Highly Branched Alkanes | Lowest (Minimal Destabilization) | Most Favorable | Highest Pauli Repulsion | +3.0 to +8.0 |
The computational analysis reveals that branched alkanes, including 3-Ethyl-3,5-dimethylheptane, exhibit significantly lower destabilizing steric energy compared to their linear counterparts [1]. This counterintuitive finding challenges conventional chemical intuition, which typically associates branching with increased steric hindrance. The reduced steric energy in branched systems originates from the more compact molecular geometry, which minimizes the spatial extent of the electron density cloud [2].
The molecular orbital characteristics of 3-Ethyl-3,5-dimethylheptane further support these findings. Semi-empirical molecular orbital calculations demonstrate that the highest occupied molecular orbital energies and orbital interaction patterns in branched alkanes are fundamentally different from those in linear systems [3]. The branching creates localized regions of electron density that interact through specific orbital overlap mechanisms, contributing to the overall energetic stabilization [4].
The quantum mechanical analysis of 3-Ethyl-3,5-dimethylheptane reveals a sophisticated interplay between Pauli repulsion and electrostatic stabilization effects. The Pauli repulsion component, arising from the antisymmetrization requirement of the electronic wavefunction, exhibits complex behavior in branched alkane systems that differs markedly from linear alkanes [5].
Table 2: Pauli Repulsion versus Electrostatic Stabilization Energy Components
| Energy Component | Linear Alkanes (Relative) | Branched Alkanes (Relative) | Physical Origin |
|---|---|---|---|
| Pauli Kinetic Energy | 1.00 | 1.15-1.25 | Weizsäcker Kinetic Energy Term |
| Exchange-Correlation Energy | 1.00 | 1.10-1.20 | Electron Correlation Effects |
| Nuclear-Electron Attraction | 1.00 | 0.85-0.90 | Compact Electron Distribution |
| Electron-Electron Repulsion | 1.00 | 1.05-1.15 | Reduced Inter-electron Distance |
| Nuclear-Nuclear Repulsion | 1.00 | 0.90-0.95 | Altered Nuclear Geometry |
| Orbital Overlap Integral S² | 1.00 | 0.75-0.85 | Decreased Orbital Overlap |
The classical interpretation of Pauli repulsion as a purely repulsive quantum mechanical force has been refined through detailed electrostatic analysis. The orbital overlap model demonstrates that Pauli repulsion in 3-Ethyl-3,5-dimethylheptane can be understood as an electrostatic phenomenon arising from the depletion of electron density in the internuclear region [5]. This depletion leads to reduced nuclear screening and increased nuclear-nuclear repulsion, following the relationship UPauli = (Z²/R)S², where Z represents the nuclear charge, R the internuclear distance, and S the orbital overlap integral [5].
The branched structure of 3-Ethyl-3,5-dimethylheptane creates multiple regions where filled molecular orbitals from different alkyl substituents interact. When these occupied orbitals begin to overlap spatially, the Pauli exclusion principle requires that electrons be promoted to higher energy states, creating a complex energy landscape that balances repulsive and attractive interactions [6].
The electrostatic stabilization component provides the dominant contribution to the thermodynamic preference for branched alkane structures. The compact electron distribution in 3-Ethyl-3,5-dimethylheptane creates favorable electrostatic interactions that more than compensate for the increased Pauli repulsion [1]. This stabilization manifests through enhanced nuclear-electron attraction terms and optimized electron-electron repulsion geometries [2].
The thermodynamic stability of 3-Ethyl-3,5-dimethylheptane relative to its linear isomer arises from several distinct correlation energy contributions that operate at different length scales and through different quantum mechanical mechanisms. These contributions have been systematically investigated using high-level ab initio methods and natural bond orbital analysis [7].
Table 3: Correlation Energy Contributions to Branching Thermodynamics
| Correlation Type | Contribution to Stability (kJ/mol) | Computational Method | Physical Mechanism |
|---|---|---|---|
| Dynamical Correlation | 12.5 ± 2.1 | MP2/6-311++G(d,p) | Electron-electron correlation |
| Non-dynamical Correlation | 3.8 ± 1.2 | CCSD(T)/cc-pVTZ | Multi-configurational character |
| Geminal σ→σ* Delocalization | 8.4 ± 1.5 | NBO Analysis/B3LYP | C-C bond orbital mixing |
| Adjacent C-C Bond Interactions | 6.2 ± 0.9 | Natural Bond Orbital | Through-bond interactions |
| Hyperconjugation Effects | 4.7 ± 1.1 | Second-Order Perturbation | Occupied-virtual mixing |
| van der Waals Dispersion | 2.3 ± 0.6 | DFT-D3 Correction | London dispersion forces |
The most significant correlation energy contribution stems from dynamical electron correlation effects, which account for the instantaneous correlation between electron motions. In 3-Ethyl-3,5-dimethylheptane, the branched structure creates multiple regions where electrons can correlate their motions more effectively than in linear alkanes, leading to a stabilization of approximately 12.5 kJ/mol [7].
The geminal σ→σ* delocalization represents a particularly important stabilizing mechanism in branched alkanes. Natural bond orbital analysis reveals that the carbon-carbon σ bonds in the branched regions of 3-Ethyl-3,5-dimethylheptane can mix with adjacent σ* antibonding orbitals, creating delocalized bonding interactions that are not possible in linear alkane structures [7]. This delocalization preferentially stabilizes branched systems by creating additional pathways for electron density redistribution.
Adjacent carbon-carbon bond interactions contribute significantly to the thermodynamic preference for branching through through-bond coupling mechanisms. The quaternary carbon center in 3-Ethyl-3,5-dimethylheptane facilitates electronic communication between different alkyl substituents, creating a network of stabilizing interactions that extend beyond simple nearest-neighbor effects [7].
The hyperconjugation effects arise from the mixing of occupied carbon-hydrogen σ bonds with adjacent carbon-carbon σ* antibonding orbitals. In 3-Ethyl-3,5-dimethylheptane, the multiple branching sites create numerous opportunities for such hyperconjugative interactions, each contributing approximately 1-2 kJ/mol to the overall stabilization [7].
Non-dynamical correlation effects, while smaller in magnitude, provide important contributions to the branching stabilization through multi-configurational character in the electronic wavefunction. The branched structure creates situations where multiple electronic configurations contribute significantly to the ground state, leading to additional stabilization through configuration mixing [7].
Van der Waals dispersion forces, while traditionally associated with intermolecular interactions, also contribute to intramolecular stability in branched alkanes. The compact structure of 3-Ethyl-3,5-dimethylheptane allows for favorable dispersion interactions between different parts of the molecule, contributing approximately 2.3 kJ/mol to the overall stabilization [8].